2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14-7-6-10-17(15(14)2)23-18(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRIZGRDKOQMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the cyclohexylsulfanyl and dimethylphenyl groups. Common reagents used in these reactions include cyclohexylthiol, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for investigating cellular processes and potential therapeutic effects.
Medicine: Researchers explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a 1,2,4-triazolo[4,3-a]pyrazine core with several analogs. Key structural variations occur at the sulfanyl (position 8) and acetamide (position 2) substituents (Table 1).
Table 1: Structural Comparison of Selected 1,2,4-Triazolo[4,3-a]pyrazine Derivatives
- R1 Substituents: The cyclohexyl group in the target compound is bulkier and more lipophilic than aromatic substituents (e.g., 4-methylphenyl in 13a or 4-chlorobenzyl in ), which may enhance metabolic stability but reduce solubility.
R2 Substituents :
Physicochemical and Spectroscopic Properties
Melting Points :
Spectroscopic Data :
- IR : The target compound’s carbonyl (C=O) and sulfanyl (C-S) stretches are expected near 1660–1670 cm⁻¹ and 650–700 cm⁻¹, respectively, consistent with 13a (1664 cm⁻¹ for C=O) .
- NMR : Protons on the 2,3-dimethylphenyl group would resonate near δ 2.2–2.4 ppm (CH3) and δ 6.9–7.2 ppm (aromatic H), similar to substituents in .
Bioactivity Trends (Hypothetical)
While direct bioactivity data for the target compound are absent, analogs exhibit diverse activities:
- Anti-exudative effects : Derivatives like those in show dose-dependent anti-inflammatory activity, suggesting the target compound’s acetamide group may confer similar properties .
- Kinase inhibition : Compounds with aromatic R1 groups (e.g., ) often target ATP-binding pockets, implying the cyclohexylsulfanyl group in the target compound might alter selectivity .
Biological Activity
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide belongs to a class of triazolo[4,3-a]pyrazines known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of . The presence of specific functional groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 1251549-99-1 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. This compound has shown promising activity against various bacterial strains.
Case Study: Antibacterial Evaluation
A comparative study evaluated the antibacterial efficacy of several triazolo[4,3-a]pyrazine derivatives:
- Compound 2e demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.
The structural modifications significantly influenced the antibacterial efficacy of these compounds. The presence of the cyclohexylsulfanyl group is believed to enhance the interaction with bacterial cell membranes.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Its mechanism of action typically involves inducing apoptosis and cell cycle arrest in cancer cells.
Research Findings
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
- Example: In a study involving MCF-7 (breast cancer) cells, the compound showed an IC50 value of approximately 15 µM .
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.
- Notably, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | MIC against S. aureus: 32 µg/mL; against E. coli: 16 µg/mL | |
| Anticancer | IC50 on MCF-7: ~15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
